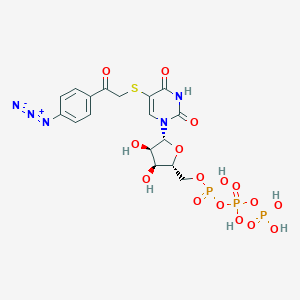

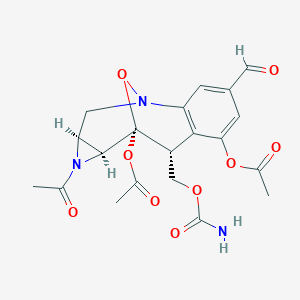

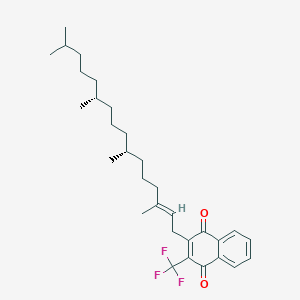

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone, also known as TCBQ, is a chemical compound that has been the subject of extensive scientific research in recent years. TCBQ is a reactive metabolite of the widely used herbicide paraquat, and it is known to cause oxidative stress and damage to cells and tissues. In

Wissenschaftliche Forschungsanwendungen

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been used extensively in scientific research as a tool to study oxidative stress and its effects on cells and tissues. It has been shown to induce oxidative damage to DNA, proteins, and lipids, and to cause cell death in various cell types. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been used to study the mechanisms of paraquat toxicity and to investigate potential treatments for paraquat poisoning.

Wirkmechanismus

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone exerts its toxic effects by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione. ROS can cause oxidative damage to cellular components and disrupt cellular signaling pathways, leading to cell death. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been shown to inhibit the activity of enzymes involved in cellular respiration, leading to energy depletion and further oxidative stress.

Biochemical and Physiological Effects

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been shown to cause a wide range of biochemical and physiological effects, including oxidative damage to DNA, proteins, and lipids, inhibition of cellular respiration, depletion of cellular antioxidants, and cell death. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been shown to cause inflammation and damage to organs such as the lungs and liver.

Vorteile Und Einschränkungen Für Laborexperimente

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is a useful tool for studying oxidative stress and its effects on cells and tissues, as well as for investigating potential treatments for paraquat poisoning. However, 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has limitations as a research tool, as it is highly reactive and can cause damage to cells and tissues at low concentrations. Careful handling and appropriate safety precautions are necessary when working with 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone in the laboratory.

Zukünftige Richtungen

Future research on 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone could focus on developing new treatments for paraquat poisoning, investigating the mechanisms of oxidative stress and its effects on cellular signaling pathways, and exploring the potential role of 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone in the development of chronic diseases such as cancer and neurodegenerative disorders. Additionally, further research could investigate the effects of 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone on different cell types and tissues, as well as the potential for 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone to interact with other chemicals and environmental factors.

Synthesemethoden

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is synthesized by the reaction of paraquat with glutathione, which is a tripeptide composed of three amino acids: cysteine, glutamic acid, and glycine. This reaction occurs in vivo when paraquat is metabolized by the liver, and 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is subsequently formed and transported to other organs and tissues.

Eigenschaften

CAS-Nummer |

117383-28-5 |

|---|---|

Produktname |

2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone |

Molekularformel |

C16H16Cl3N3O8S |

Molekulargewicht |

516.7 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H16Cl3N3O8S/c17-9-10(18)13(27)14(11(19)12(9)26)31-4-6(15(28)21-3-8(24)25)22-7(23)2-1-5(20)16(29)30/h5-6H,1-4,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t5-,6-/m0/s1 |

InChI-Schlüssel |

WGAYQHYSLBCCLN-WDSKDSINSA-N |

Isomerische SMILES |

C(CC(=O)N[C@@H](CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES |

C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Kanonische SMILES |

C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Sequenz |

XXG |

Synonyme |

2,5,6-trichloro-3-(glutathion-S-yl)-1,4-benzoquinone 2-(S-glutathionyl)-3,5,6-trichloro-1,4-benzoquinone 2-gluthionyl-3,5,6-trichloro-1,4-benzoquinone GS-1,4-TCBQ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

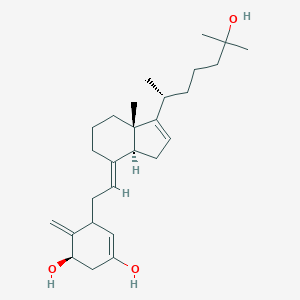

![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

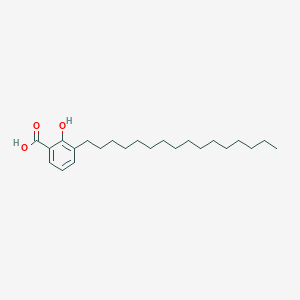

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)